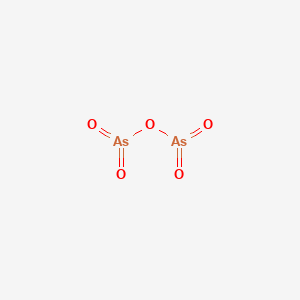
Arsenic pentoxide
Cat. No. B151744
Key on ui cas rn:
1303-28-2
M. Wt: 229.84 g/mol
InChI Key: COHDHYZHOPQOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04431807
Procedure details


To a hot (92°), stirred mixture of 54.4 g (0.292 mol) of 4-amino-2-fluoro-5-nitroanisole (XIII), 50.2 g (0.218 mol) of arsenic pentoxide, and 300 mL of 88% phosphoric acid was added 24.5 g (0.349 mol) of methyl vinyl ketone, during 0.5 hour. The reaction mixture was heated at 95° for 2.5 hours, cooled, diluted with 2.0 L of ice-water, then basified with 700 mL of concentrated ammonium hydroxide. The solid which separated was collected on a filter, washed with water (4×1.0 L), then air dried; yield, 140.6 g. The material was extracted with chloroform (2.0 L). The extract was concentrated to 500 mL then chromatographed on a column of silica gel (900 g) using chloroform as the eluent. The fractions containing product were combined then concentrated in vacuo to a solid; yield, 21.8 g (31.6%). The product was suitable for further transformation. Additional material (40.2 g) was obtained from a similar run and a scouting run.




[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([O:11][CH3:12])=[C:4]([F:13])[CH:3]=1.O=[As](O[As](=O)=O)=O.P(=O)(O)(O)O.[CH:26]([C:28]([CH3:30])=O)=[CH2:27]>[OH-].[NH4+]>[CH3:30][C:28]1[C:3]2[C:2](=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=[C:5]([O:11][CH3:12])[C:4]=2[F:13])[N:1]=[CH:27][CH:26]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
54.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C=C1[N+](=O)[O-])OC)F
|
|
Name
|
|
|
Quantity
|
50.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O=[As](=O)O[As](=O)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)C
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To a hot (92°), stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated at 95° for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected on a filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (4×1.0 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The material was extracted with chloroform (2.0 L)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extract was concentrated to 500 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then chromatographed on a column of silica gel (900 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were combined then concentrated in vacuo to a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=NC2=C(C=C(C(=C12)F)OC)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
